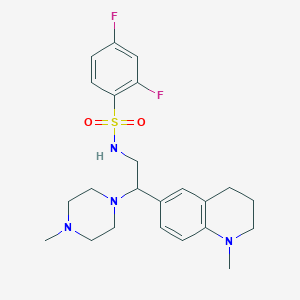![molecular formula C11H15ClN4O2 B2600686 2-chloro-N-[5-methyl-1-(1-methyl-1H-pyrazol-4-yl)-2-oxopyrrolidin-3-yl]acetamide CAS No. 2411199-65-8](/img/structure/B2600686.png)
2-chloro-N-[5-methyl-1-(1-methyl-1H-pyrazol-4-yl)-2-oxopyrrolidin-3-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-[5-methyl-1-(1-methyl-1H-pyrazol-4-yl)-2-oxopyrrolidin-3-yl]acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring, a pyrrolidinone ring, and a chloroacetamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[5-methyl-1-(1-methyl-1H-pyrazol-4-yl)-2-oxopyrrolidin-3-yl]acetamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic or basic conditions.
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized by cyclization of an appropriate amino acid derivative.
Coupling of Pyrazole and Pyrrolidinone Rings: The pyrazole and pyrrolidinone rings are coupled using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Introduction of the Chloroacetamide Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of oxides.
Reduction: Reduction reactions can occur at the carbonyl group of the pyrrolidinone ring, converting it to a hydroxyl group.
Substitution: The chloroacetamide group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines (R-NH2) or thiols (R-SH) in the presence of a base such as sodium hydroxide (NaOH) are used for substitution reactions.
Major Products
Oxidation: Formation of pyrazole oxides.
Reduction: Formation of hydroxyl derivatives of the pyrrolidinone ring.
Substitution: Formation of substituted acetamide derivatives.
科学的研究の応用
2-chloro-N-[5-methyl-1-(1-methyl-1H-pyrazol-4-yl)-2-oxopyrrolidin-3-yl]acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Biology: The compound is used in biological studies to understand its interaction with various enzymes and receptors.
Pharmaceuticals: It is explored as a lead compound in the development of new therapeutic agents.
Agrochemicals: The compound is investigated for its potential use as a pesticide or herbicide due to its bioactive properties.
作用機序
The mechanism of action of 2-chloro-N-[5-methyl-1-(1-methyl-1H-pyrazol-4-yl)-2-oxopyrrolidin-3-yl]acetamide involves its interaction with specific molecular targets such as enzymes and receptors. The pyrazole ring is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of protein function.
類似化合物との比較
Similar Compounds
2-chloro-N-[5-methyl-1-(1-methyl-1H-pyrazol-4-yl)-2-oxopyrrolidin-3-yl]acetamide: can be compared with other pyrazole and pyrrolidinone derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chloroacetamide group allows for unique reactivity, particularly in nucleophilic substitution reactions, while the pyrazole and pyrrolidinone rings contribute to its bioactivity.
特性
IUPAC Name |
2-chloro-N-[5-methyl-1-(1-methylpyrazol-4-yl)-2-oxopyrrolidin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN4O2/c1-7-3-9(14-10(17)4-12)11(18)16(7)8-5-13-15(2)6-8/h5-7,9H,3-4H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITLZGOCOLTZXIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(=O)N1C2=CN(N=C2)C)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(3-methylphenyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}methanesulfonamide](/img/structure/B2600604.png)
![2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-(2-chlorophenyl)acetamide](/img/structure/B2600605.png)
![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide](/img/structure/B2600609.png)



![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide](/img/structure/B2600614.png)

![3,4,5-trimethoxy-N-(3-(1-(2-methylbenzyl)-1H-benzo[d]imidazol-2-yl)propyl)benzamide](/img/structure/B2600616.png)

![[2-[(3-Carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2600622.png)
![2-[3-(3,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2600623.png)

![2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2600625.png)
